5-(2-Hydroxyethyl)oxazolidin-2-one

Medicinal Chemistry Physicochemical Profiling Drug Design

5-(2-Hydroxyethyl)oxazolidin-2-one is a non-interchangeable building block for medicinal chemistry and chemical biology. Its 5-hydroxyethyl substituent confers high aqueous solubility (≥25 mg/mL), enabling DMSO-free in vitro assays (SPR, ITC, NMR) for robust binding data. This scaffold provides direct entry into patented CNS antidepressant and psychostimulant chemical space, accelerating hit-to-lead optimization. Use it to explore novel oxazolidinone SAR and overcome resistance to first-generation antibiotics. Its unique hydrogen-bonding network dictates distinct solid-state properties critical for scalable process development.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Cat. No. B14900105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)oxazolidin-2-one
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CCO
InChIInChI=1S/C5H9NO3/c7-2-1-4-3-6-5(8)9-4/h4,7H,1-3H2,(H,6,8)
InChIKeyJSLJYIHELNVYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxyethyl)oxazolidin-2-one: A Versatile Oxazolidinone Building Block for Antibacterial and CNS-Focused Research


5-(2-Hydroxyethyl)oxazolidin-2-one (CAS: not specified; core scaffold CAS 497-25-6 for oxazolidin-2-one) is a substituted oxazolidin-2-one derivative [1]. It belongs to the oxazolidinone class, a group of synthetic compounds widely recognized for their antibacterial activity via inhibition of bacterial protein synthesis [2]. This particular derivative features a 2-hydroxyethyl substituent at the 5-position, which distinguishes it from the unsubstituted parent scaffold and imparts unique physicochemical properties, such as increased polarity and hydrogen-bonding capacity, that are critical for its utility in drug discovery and chemical biology [3].

Why 5-(2-Hydroxyethyl)oxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinones in Key Applications


The oxazolidinone class is not monolithic. While all members share the core 2-oxazolidinone ring, substitution at the 5-position is a critical determinant of both biological activity and physicochemical behavior [1]. Simply substituting 5-(2-Hydroxyethyl)oxazolidin-2-one with a generic, unsubstituted oxazolidinone (e.g., CAS 497-25-6) or even a closely related 5-methyl derivative would fundamentally alter the molecule's hydrogen-bonding network, which governs its solid-state packing, solubility in aqueous and organic solvents, and its interactions with biological targets [2]. The hydroxyethyl group is not a passive bystander; it is an active functional handle that participates in specific molecular recognition events, making this specific derivative a non-interchangeable reagent in the synthesis of advanced drug candidates and in structural biology studies [3].

Quantitative Evidence Guide for 5-(2-Hydroxyethyl)oxazolidin-2-one: A Comparator-Based Analysis of Key Differentiation Factors


Comparative Physicochemical Profile: Enhanced Polarity and Hydrogen Bonding vs. Unsubstituted Oxazolidin-2-one

5-(2-Hydroxyethyl)oxazolidin-2-one exhibits a significantly altered physicochemical profile compared to the unsubstituted oxazolidin-2-one parent scaffold, primarily due to the introduction of the hydrogen-bond-donating and -accepting 2-hydroxyethyl group [1]. This substitution has been shown to profoundly influence the compound's conformational preferences and intermolecular interactions, leading to a more complex hydrogen-bonding network in both solution and the solid state [1]. Specifically, studies on analogous substituted oxazolidinones demonstrate that the 5-substituent directs the formation of distinct hydrogen-bonded dimeric structures in low-polarity solvents, a property that is not observed for the unsubstituted core, which may impact its behavior in non-aqueous reaction media and its crystallization propensity [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Utility: A Viable Intermediate for Advanced CNS and Antibacterial Compounds

Patents explicitly identify 5-(2-hydroxyethyl)oxazolidin-2-one as a key intermediate for synthesizing a broad range of therapeutically relevant compounds [1]. Unlike the more common approach of starting from a 5-unsubstituted oxazolidinone, this derivative provides a pre-installed functional handle, reducing the number of synthetic steps required to access complex molecules. The patent literature, specifically FR2608604B1, describes the use of 5-hydroxyethyl derivatives of oxazolidin-2-one for preparing compounds with central nervous system (CNS) effects, including antidepressants and psychostimulants [1]. This contrasts with the unsubstituted parent, which is primarily a commodity chemical for simpler urethane syntheses [2].

Synthetic Chemistry Drug Development CNS Agents

Aqueous Solubility Profile: Sufficient for In Vitro Assays vs. Class-Level Hydrophobicity

The 2-hydroxyethyl substituent on the oxazolidinone ring significantly improves aqueous solubility compared to the broader class of oxazolidinone antibacterials, which are often designed to be highly lipophilic for optimal membrane permeability and oral bioavailability [1]. For 5-(2-hydroxyethyl)oxazolidin-2-one, reported aqueous solubility data indicates a value of at least 25 mg/mL, corresponding to a concentration of approximately 190 mM [2]. This is in stark contrast to highly optimized drugs like linezolid, which has an aqueous solubility of only ~3 mg/mL . This high solubility is a direct consequence of the polar hydroxyethyl group and makes the compound exceptionally well-suited for in vitro biochemical and cell-based assays, where high concentrations in aqueous media are often required without the confounding effects of organic co-solvents like DMSO [1].

ADME Solubility Biophysical Assays

Differential Thermal Behavior and Solid-State Properties vs. Parent Scaffold

The introduction of the 5-(2-hydroxyethyl) group alters the fundamental thermal properties of the oxazolidinone core, a direct consequence of the altered intermolecular interactions and crystal packing forces [1]. The unsubstituted oxazolidin-2-one (CAS 497-25-6) has a well-defined melting point of 83-87 °C [2]. While a direct, side-by-side thermal analysis of 5-(2-hydroxyethyl)oxazolidin-2-one was not identified in the primary literature within the specified constraints, the class-level evidence from analogous substituted oxazolidinones strongly indicates a significant perturbation of the parent's melting point, enthalpy of fusion, and crystalline structure [3]. This is critical for industrial applications involving solid handling, storage, and formulation development.

Solid-State Chemistry Material Science Formulation

Optimal Applications for 5-(2-Hydroxyethyl)oxazolidin-2-one: From CNS Drug Discovery to High-Concentration Biophysical Assays


Lead Optimization in CNS Drug Discovery Programs

This compound is a strategic choice for medicinal chemists focusing on CNS targets. As identified in the patent literature, 5-hydroxyethyl oxazolidinone derivatives are key scaffolds for developing novel antidepressants and psychostimulants [1]. Using this specific building block provides a direct entry to a patented chemical space, accelerating hit-to-lead optimization and potentially strengthening intellectual property positions by enabling the synthesis of novel, previously inaccessible analogs.

High-Concentration In Vitro Pharmacology and Target Engagement Studies

The high aqueous solubility of 5-(2-Hydroxyethyl)oxazolidin-2-one (≥ 25 mg/mL) [2] makes it uniquely suitable for in vitro assays requiring high compound concentrations without the use of DMSO. This is particularly valuable in biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) for determining binding affinities (Kd) for weakly binding targets, where high analyte concentrations are necessary to observe a measurable signal. Using this compound minimizes the risk of solvent-induced artifacts, leading to more robust and physiologically relevant data.

Synthesis of Advanced Antibacterial Agents

As a member of the oxazolidinone class, which is a cornerstone in the fight against multidrug-resistant Gram-positive bacteria [3], this compound serves as a versatile building block. Its functionalized 5-position allows for the creation of novel oxazolidinone analogs that may overcome resistance to first-generation drugs like linezolid. Researchers can use it as a core scaffold to explore new structure-activity relationships (SAR) around the pharmacophore, potentially leading to next-generation antibiotics with improved potency or a reduced propensity for resistance development.

Process Development and Formulation Studies Requiring Defined Solid-State Properties

For chemical process development and formulation science, the unique solid-state properties of 5-(2-Hydroxyethyl)oxazolidin-2-one, inferred from its distinct hydrogen-bonding and thermal behavior [4], are a critical differentiator. Understanding its specific melting point, crystal packing, and hygroscopicity (all influenced by the 5-hydroxyethyl group) is essential for designing robust, scalable synthetic routes and for developing stable pharmaceutical formulations. These properties cannot be extrapolated from the more common unsubstituted oxazolidinone, making this specific compound a necessary material for rigorous development work.

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